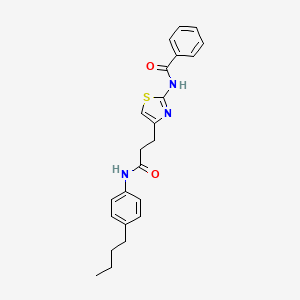

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-2-3-7-17-10-12-19(13-11-17)24-21(27)15-14-20-16-29-23(25-20)26-22(28)18-8-5-4-6-9-18/h4-6,8-13,16H,2-3,7,14-15H2,1H3,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIICVNNQAYLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. Therefore, it is plausible that this compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been reported to act through various mechanisms depending on their specific structures and the biological targets they interact with.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound may influence multiple biochemical pathways.

Biological Activity

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, a compound with the molecular formula C23H25N3O2S, has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O2S |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 1049455-42-6 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on benzothiazole derivatives revealed their effectiveness against various microbial strains, including Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis . The structural features of thiazole and benzamide moieties are believed to contribute to these activities.

Cytotoxicity Studies

Cytotoxicity studies have shown that compounds related to this compound possess significant cytotoxic effects against cancer cell lines. For example, a derivative exhibited cytotoxicity against leukemia KG-1 cells in the micromolar range, indicating potential for further development as an anticancer agent . The efficacy of these compounds is often assessed by determining the concentration required for 50% inhibition (EC50), providing insight into their potency.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various biological processes, including apoptosis in cancer cells and inhibition of microbial growth .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on similar thiazole derivatives demonstrated their ability to inhibit bacterial growth effectively. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Another research highlighted the cytotoxic potential of thiazole-containing compounds against different cancer cell lines, suggesting that modifications in the chemical structure could enhance their therapeutic effectiveness .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms, further supporting their therapeutic potential .

Scientific Research Applications

Research indicates that compounds similar to N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide exhibit significant biological activities, particularly as potential therapeutic agents.

Anticancer Properties

Studies have shown that thiazole derivatives can exhibit anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results from these studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation effectively, making them candidates for further development in cancer therapy .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that certain thiazole-based compounds possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The effectiveness of these compounds suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

- Alzheimer's Disease Research : A study focused on the synthesis of thiazole-based acetylcholinesterase inhibitors demonstrated promising results with an IC50 value of 2.7 µM for one derivative, indicating strong potential for therapeutic application in neurodegenerative diseases .

- Antimicrobial Screening : In another study, various thiazole derivatives were synthesized and screened for antimicrobial activity at a concentration of 1 µg/mL. The results indicated significant antibacterial effects, suggesting these compounds could be developed into new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- The 4-butylphenyl group in the target compound introduces significant hydrophobicity compared to electron-withdrawing (e.g., 4-Cl ) or electron-donating (e.g., 4-F, dimethylamino ) substituents.

- Molecular weights range from 389.9 to 428.9, with the target compound (422.5) falling within this spectrum.

Spectral and Analytical Data

- 1H/13C NMR : Peaks for thiazole protons (~7–8 ppm) and amide carbonyls (~165–170 ppm) are consistent across analogs .

- IR Spectroscopy : Absence of C=O stretches in tautomeric forms (e.g., thione-thiol equilibria in triazoles ) contrasts with the stable amide C=O in the target compound.

- HRMS : Molecular ion peaks confirm purity and structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.